Structural Elucidation of N-(1-Naphthylmethyl)cyclopropanamine Hydrochloride: A Comprehensive Analytical Guide
Structural Elucidation of N-(1-Naphthylmethyl)cyclopropanamine Hydrochloride: A Comprehensive Analytical Guide
Executive Summary & Theoretical Framework
The precise structural elucidation of synthetic building blocks and active pharmaceutical ingredient (API) scaffolds is a non-negotiable prerequisite in drug discovery. N-(1-Naphthylmethyl)cyclopropanamine hydrochloride is a sterically constrained secondary amine featuring a highly electron-rich naphthalene system coupled to a strained cyclopropyl ring. This unique architecture makes it a valuable pharmacophore, particularly in the design of monoamine oxidase (MAO) inhibitors and targeted central nervous system (CNS) therapeutics.
This whitepaper details a self-validating, orthogonal analytical workflow to unequivocally confirm the chemical structure, connectivity, and salt form of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, we establish a robust data matrix where each technique cross-verifies the others [1].
Physicochemical Profile
Before initiating instrumental analysis, establishing the theoretical parameters of the target molecule is critical for calibrating our analytical expectations.
Table 1: Theoretical Physicochemical Properties
| Parameter | Value | Analytical Significance |
| Chemical Name | N-(1-Naphthylmethyl)cyclopropanamine HCl | Nomenclature verification |
| CAS Registry Number | 1049803-16-8 | Database cross-referencing [1] |
| Molecular Formula | C₁₄H₁₆ClN (Salt) / C₁₄H₁₅N (Free Base) | Isotopic pattern prediction |
| Molecular Weight | 233.74 g/mol (Salt) | Stoichiometric calculations |
| Monoisotopic Mass | 197.1204 Da (Free Base) | HRMS exact mass targeting |
Integrated Analytical Workflow
To ensure absolute scientific integrity, we employ an orthogonal testing strategy. No single analytical technique is treated as definitive in isolation; rather, the structure is proven through the convergence of independent physical measurements.
Figure 1: Multidimensional analytical workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol & Causality
Methodology: Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS). Causality for Choice: Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Secondary amines are highly basic and readily accept a proton in a dilute formic acid/acetonitrile matrix. This guarantees a high-abundance pseudo-molecular ion [M+H]+ without premature in-source fragmentation, allowing for sub-ppm mass accuracy measurements necessary to lock in the empirical formula C14H15N [5].
Step-by-Step Protocol:
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Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).
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Injection: Inject 1 µL into the ESI source.
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Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C.
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Acquisition: Scan range m/z 50–500 in positive ion mode.
Data Interpretation & Fragmentation Logic
The theoretical exact mass for the protonated free base [C14H16N]+ is 198.1277 m/z . An observed peak at 198.1280 m/z yields a mass error of < 2 ppm, confirming the formula.
To validate the structural connectivity, we increase the collision energy (CE = 20 eV) to induce Collision-Induced Dissociation (CID). The primary fragmentation pathway involves the homolytic/heterolytic cleavage of the C-N bonds.
Figure 2: Proposed HRMS-ESI+ fragmentation pathway for the protonated molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the molecular formula, NMR is the definitive tool for mapping the atom-to-atom connectivity.
Experimental Protocol & Causality
Methodology: 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) NMR at 400 MHz or higher. Causality for Solvent Choice: The sample is dissolved in DMSO-d₆ rather than CDCl₃. The hydrochloride salt exhibits poor solubility in chloroform. More importantly, DMSO-d₆ drastically slows the chemical exchange rate of the acidic amine protons ( −NH2+ ). This allows the protonated amine signal to be observed as a distinct, broad resonance, and preserves critical 3J scalar couplings between the amine protons and the adjacent methylene/methine protons [3].
Step-by-Step Protocol:
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Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
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1D Acquisition: Acquire 1H (16 scans, 10s relaxation delay) and 13C (1024 scans, CPD decoupling).
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2D Acquisition: Acquire gradient-selected COSY, HSQC (to map direct C-H bonds), and HMBC (to map long-range C-H connectivity across heteroatoms and quaternary centers).
Spectral Assignments
Table 2: Comprehensive 1H and 13C NMR Assignments (DMSO-d₆, 400 MHz)
| Structural Motif | 1H Shift (ppm), Multiplicity, J (Hz), Int. | 13C Shift (ppm) | Key HMBC Correlations ( 2J , 3J ) |
| Naphthyl H-8 | 8.15, d, J=8.5, 1H (Deshielded by peri-effect) | 123.8 | C1, C4a, C6 |
| Naphthyl H-2 to H-7 | 7.55 - 8.00, m, 6H | 125.4 - 128.8 | Intracore aromatic carbons |
| Naphthyl Quaternaries | N/A | 131.5, 132.1, 133.3 | N/A |
| Methylene Bridge | 4.75, s, 2H | 47.2 | C1, C2, C8a, C-cyclo |
| Amine Salt ( −NH2+ ) | 9.60, br s, 2H | N/A | N/A |
| Cyclopropyl Methine | 2.75, m, 1H | 30.5 | C-bridge, CH₂-cyclo |
| Cyclopropyl Methylenes | 0.85 - 1.10, m, 4H | 6.8 | C-cyclo |
Note: The extreme upfield shift of the cyclopropyl methylenes (0.85-1.10 ppm) and their corresponding 13C signals (6.8 ppm) are hallmark indicators of the strained cyclopropane ring current[2, 3].
2D Correlation Logic
The 2D NMR data provides the self-validating framework. The HMBC spectrum bridges the isolated spin systems (the naphthalene ring and the cyclopropyl ring) by showing correlations from the methylene bridge protons to both the aromatic C1/C2 carbons and the cyclopropyl methine carbon.
Figure 3: Key 2D NMR correlation logic establishing molecular connectivity.
Vibrational Spectroscopy (FT-IR)
Experimental Protocol & Causality
Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. Causality for Choice: Traditional KBr pellet preparation can induce solid-state ion exchange (swapping the target's chloride for bromide), which alters the hydrogen-bonding network and shifts the vibrational frequencies. ATR-FTIR requires zero sample preparation, allowing us to interrogate the native crystalline hydrochloride salt directly and non-destructively [4].
Key Spectral Markers:
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2900 – 2400 cm⁻¹ (Broad, intense): Characteristic "ammonium band" representing the N−H stretching vibrations of the secondary amine hydrochloride salt.
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~3080 cm⁻¹: High-frequency C−H stretch, highly diagnostic of the strained sp3 carbons in the cyclopropane ring.
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770 & 800 cm⁻¹: Strong out-of-plane C−H bending vibrations, confirming the 1-substituted naphthalene substitution pattern.
Conclusion
The chemical structure of N-(1-Naphthylmethyl)cyclopropanamine hydrochloride is unequivocally confirmed through a closed-loop analytical matrix. HRMS establishes the exact molecular formula ( C14H16N+ ) via sub-ppm mass accuracy. 1D and 2D NMR spectroscopy definitively map the connectivity between the naphthalene core, the methylene bridge, and the cyclopropyl ring, while ATR-FTIR orthogonally validates the functional groups and the hydrochloride salt state. This rigorous, self-validating methodology ensures the highest degree of scientific trustworthiness required for downstream pharmaceutical development.
References
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Nuclear magnetic resonance spectra of cyclopropyl derivatives , Wiberg, K. B., Barth, D. E., & Schertler, P. H. The Journal of Organic Chemistry, ACS Publications.[Link]
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1-Naphthalenemethylamine - NMR and Vibrational Spectra , SpectraBase, John Wiley & Sons, Inc. [Link]
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PubChem Compound Summary for CID 16211748, N-Methyl-N-naphthylmethylamine hydrochloride , National Center for Biotechnology Information.[Link]
